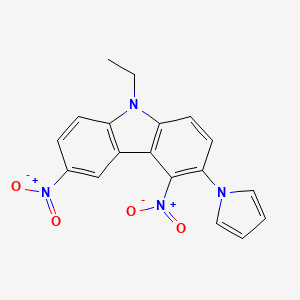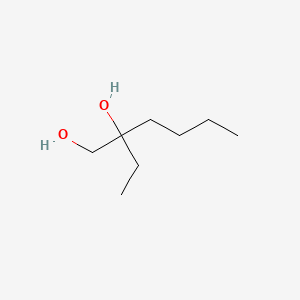
2-Ethylhexane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethylhexane-1,2-diol is an organic compound with the molecular formula C8H18O2. It is a diol, meaning it contains two hydroxyl (-OH) groups. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It is a colorless, slightly viscous liquid with a mild odor.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Ethylhexane-1,2-diol can be synthesized through several methods. One common method involves the hydrogenation of butyraldol (2-ethyl-3-hydroxycaproaldehyde). This process typically requires a hydrogenation catalyst, such as palladium or platinum, under high pressure and temperature conditions .
Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar hydrogenation techniques. The process involves the continuous flow of reactants through a reactor containing the catalyst, ensuring efficient conversion and high yield of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethylhexane-1,2-diol undergoes various chemical reactions, including:
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: Aldehydes, ketones
Reduction: Alkanes
Substitution: Halogenated compounds
Applications De Recherche Scientifique
2-Ethylhexane-1,2-diol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Ethylhexane-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, it can interact with enzymes and proteins, affecting their function and activity .
Comparaison Avec Des Composés Similaires
- 2-Ethylhexane-1,3-diol
- 2-Ethyl-1,3-hexanediol
- 2-Ethyl-3-propyl-1,3-propanediol
Comparison: 2-Ethylhexane-1,2-diol is unique due to the position of its hydroxyl groups, which influence its chemical reactivity and physical properties. Compared to 2-Ethylhexane-1,3-diol, the 1,2-diol has different hydrogen bonding capabilities and steric effects, leading to variations in its applications and reactivity .
Propriétés
Numéro CAS |
20667-04-3 |
|---|---|
Formule moléculaire |
C8H18O2 |
Poids moléculaire |
146.23 g/mol |
Nom IUPAC |
2-ethylhexane-1,2-diol |
InChI |
InChI=1S/C8H18O2/c1-3-5-6-8(10,4-2)7-9/h9-10H,3-7H2,1-2H3 |
Clé InChI |
NACLMQVDUHEFQS-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


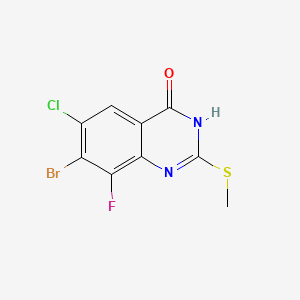
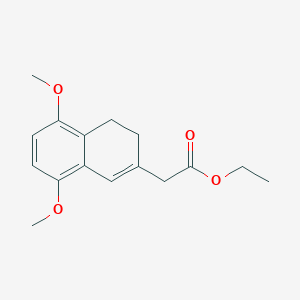
![6-{[(Methanesulfonyl)oxy]methyl}-4-oxo-4H-pyran-3-yl methanesulfonate](/img/structure/B14007717.png)
![4-[(2Z)-2-(4-Amino-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene)hydrazinyl]-N-(2,6-dimethylpyrimidin-4-yl)benzene-1-sulfonamide](/img/structure/B14007719.png)
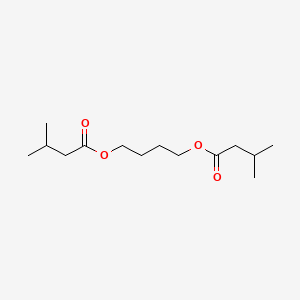
![Ethyl 2-[[4-[(2,4-diaminopteridin-6-YL)methyl-methyl-amino]benzoyl]amino]-4-diethoxyphosphoryl-butanoate](/img/structure/B14007735.png)
![Pentane, 5-[(3-chloropropyl)sulfonyl]-1,1,1,2,2-pentafluoro-](/img/structure/B14007742.png)
![Methyl 4-{bis[2-(dimethylamino)ethyl]amino}-4-oxobutanoate](/img/structure/B14007755.png)
![Tert-butyl 2,2-difluoro-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B14007756.png)
![2,3,6-Trimethoxy-5-methyl-5,6-dihydro-9H-benzo[c][1,3]dioxolo[4,5-j]phenanthridine](/img/structure/B14007771.png)
![1,1'-Benzene-1,4-diylbis[3-(2-fluoroethyl)urea]](/img/structure/B14007776.png)
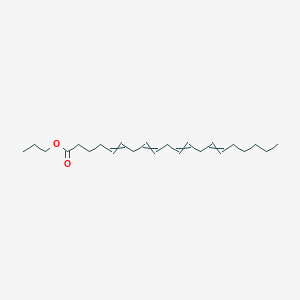
![N-[amino-(2,3,4,5,6-pentafluorophenoxy)phosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine](/img/structure/B14007782.png)
